molecular formula C4H2BrN5 B1470579 2-Azido-5-bromopyrimidine CAS No. 1510176-76-7

2-Azido-5-bromopyrimidine

Cat. No.: B1470579
CAS No.: 1510176-76-7
M. Wt: 200 g/mol
InChI Key: LWNBYVTWYQENKY-UHFFFAOYSA-N
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Description

2-Azido-5-bromopyrimidine is a pyrimidine analogue with the molecular formula C₄H₂BrN₅ and a molecular weight of 200 g/mol.

Preparation Methods

The preparation of 2-Azido-5-bromopyrimidine typically involves the bromination of 2-aminopyrimidine using N-bromo-succinimide as a brominating agent . The reaction is carried out in the presence of a catalyst to yield the desired product. Another method involves the use of piperidine carboxylic acids as initiation materials, followed by a series of reactions including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .

Chemical Reactions Analysis

2-Azido-5-bromopyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common reagents used in these reactions include lithium diisopropylamide for metallation and various nucleophiles for substitution reactions . Major products formed from these reactions include triazoles and substituted pyrimidines .

Scientific Research Applications

2-Azido-5-bromopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is employed in the study of nucleic acid analogues and their interactions with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-5-bromopyrimidine involves its interaction with molecular targets through its azido and bromopyrimidine groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets .

Comparison with Similar Compounds

2-Azido-5-bromopyrimidine can be compared with other similar compounds such as:

    5-Bromopyrimidine: This compound undergoes similar nucleophilic substitution reactions but lacks the azido group, limiting its versatility in cycloaddition reactions.

    2-Amino-5-bromopyridine: This compound has an amino group instead of an azido group, which affects its reactivity and applications.

The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the azido and bromopyrimidine groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-azido-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNBYVTWYQENKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510176-76-7
Record name 2-azido-5-bromopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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